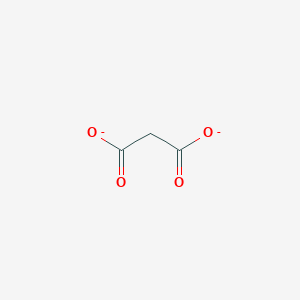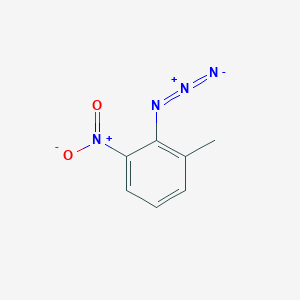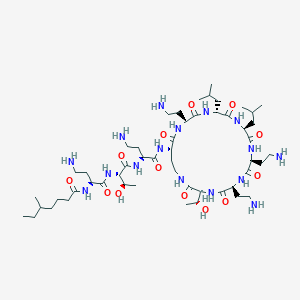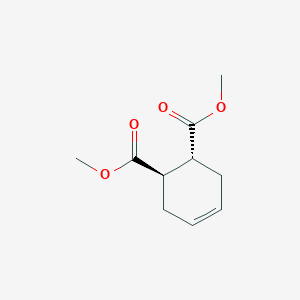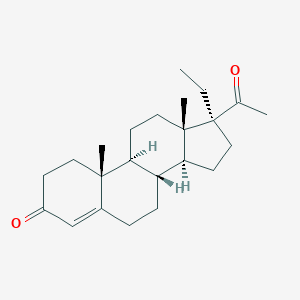
17-Ethylpregn-4-ene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Ethylpregn-4-ene-3,20-dione, also known as 17-Ethyl-5-androsten-3,17-dione or simply as Epistane, is a synthetic steroid that has gained popularity in the scientific community for its potential applications in research. This compound is known for its ability to bind to androgen receptors, leading to anabolic effects on muscle tissue. In
Mécanisme D'action
17-Ethylpregn-4-ene-3,20-dione binds to androgen receptors in muscle tissue, leading to increased protein synthesis and muscle growth. This compound also has anti-catabolic effects, meaning that it can prevent the breakdown of muscle tissue. Additionally, 17-Ethylpregn-4-ene-3,20-dione has been shown to have estrogenic effects, which may contribute to its anabolic properties.
Effets Biochimiques Et Physiologiques
Studies have shown that 17-Ethylpregn-4-ene-3,20-dione can increase muscle mass and strength in both animals and humans. This compound has also been shown to have anti-inflammatory effects, which may contribute to its potential use in the treatment of muscle wasting diseases. Additionally, 17-Ethylpregn-4-ene-3,20-dione has been shown to increase the production of red blood cells, which may improve endurance and athletic performance.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 17-Ethylpregn-4-ene-3,20-dione in lab experiments is its ability to selectively bind to androgen receptors in muscle tissue, making it a useful tool for studying the effects of androgens on muscle growth and development. However, one limitation of using this compound is its potential for estrogenic side effects, which may complicate the interpretation of study results.
Orientations Futures
Future research on 17-Ethylpregn-4-ene-3,20-dione may focus on its potential use in the treatment of muscle wasting diseases, such as muscular dystrophy. Additionally, further studies may investigate the potential use of this compound in improving athletic performance and preventing muscle loss in aging populations. Finally, research may also focus on developing new analogs of 17-Ethylpregn-4-ene-3,20-dione with improved anabolic properties and reduced estrogenic side effects.
Méthodes De Synthèse
The synthesis of 17-Ethylpregn-4-ene-3,20-dione involves the reaction of 5α-androstane-3,17-dione with ethyl magnesium bromide in the presence of a palladium catalyst. This reaction leads to the formation of 17-Ethylpregn-4-ene-3,20-dione, which can then be purified through a series of chromatography and crystallization steps.
Applications De Recherche Scientifique
17-Ethylpregn-4-ene-3,20-dione has been studied for its potential applications in a variety of scientific research fields, including pharmacology, biochemistry, and sports science. This compound has been shown to have anabolic effects on muscle tissue, making it a potential candidate for the development of new treatments for muscle wasting diseases. Additionally, 17-Ethylpregn-4-ene-3,20-dione has been studied for its potential use in improving athletic performance, as it has been shown to increase muscle mass and strength.
Propriétés
Numéro CAS |
1048-01-7 |
|---|---|
Nom du produit |
17-Ethylpregn-4-ene-3,20-dione |
Formule moléculaire |
C23H34O2 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17S)-17-acetyl-17-ethyl-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H34O2/c1-5-23(15(2)24)13-10-20-18-7-6-16-14-17(25)8-11-21(16,3)19(18)9-12-22(20,23)4/h14,18-20H,5-13H2,1-4H3/t18-,19+,20+,21+,22+,23-/m1/s1 |
Clé InChI |
BDFDXZCXSWHAAH-DTILQVPTSA-N |
SMILES isomérique |
CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)C |
SMILES |
CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C |
SMILES canonique |
CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C |
Synonymes |
17-Ethylpregn-4-ene-3,20-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



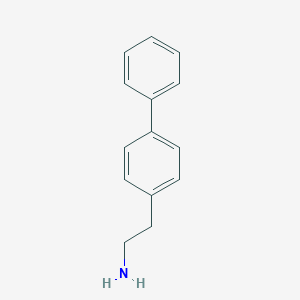
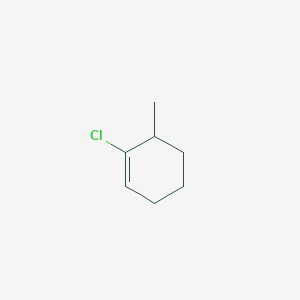
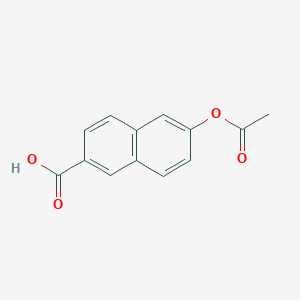
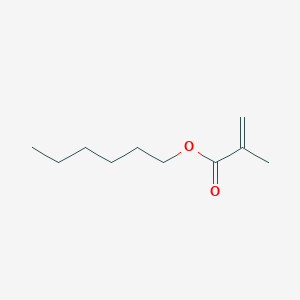
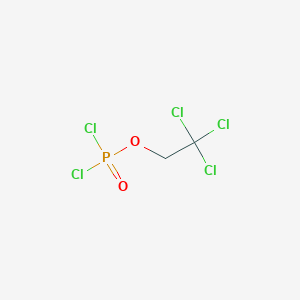
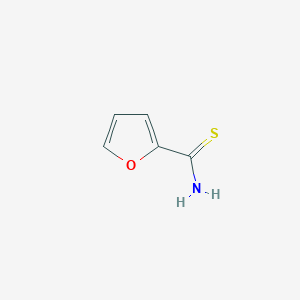
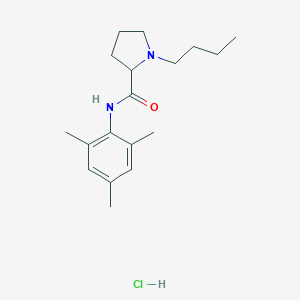
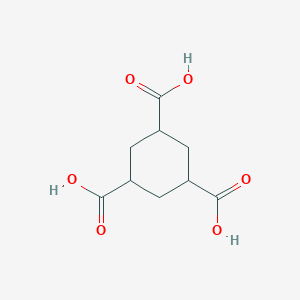
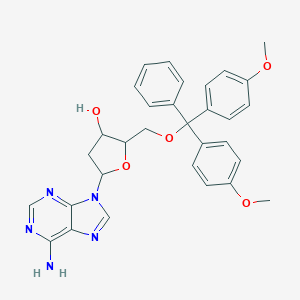
![9,10-Anthracenedione, 1-amino-2-[[2-(dimethylamino)ethyl]thio]-4-(phenylamino)-](/img/structure/B93844.png)
